molecular formula C14H15N3O B2372709 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361655-92-5

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide

Cat. No.: B2372709
CAS No.: 2361655-92-5
M. Wt: 241.294
InChI Key: CNFGJUUWXZMTKH-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenylmethyl group attached to the pyrazole ring and a prop-2-enamide moiety

Preparation Methods

The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with a suitable benzyl halide, followed by the introduction of the prop-2-enamide group. The synthetic route can be summarized as follows:

  • Step 1: Synthesis of 1-Methylpyrazole:
    • Starting material: Hydrazine hydrate and acetylacetone
    • Reaction conditions: Reflux in ethanol
    • Product: 1-Methylpyrazole
  • Step 2: Benzylation of 1-Methylpyrazole:
    • Starting material: 1-Methylpyrazole and benzyl chloride
    • Reaction conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide)
    • Product: N-(1-Methylpyrazol-3-yl)benzylamine
  • Step 3: Introduction of Prop-2-enamide Group:
    • Starting material: N-(1-Methylpyrazol-3-yl)benzylamine and acryloyl chloride
    • Reaction conditions: Base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane)
    • Product: this compound

Chemical Reactions Analysis

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation:
    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
    • Conditions: Acidic or basic medium
    • Major products: Oxidized derivatives of the pyrazole ring
  • Reduction:
    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
    • Conditions: Aprotic solvents (e.g., tetrahydrofuran)
    • Major products: Reduced derivatives of the pyrazole ring
  • Substitution:
    • Reagents: Nucleophiles such as amines or thiols
    • Conditions: Aprotic solvents (e.g., dimethylformamide)
    • Major products: Substituted derivatives of the pyrazole ring

Scientific Research Applications

  • Chemistry:
    • Used as a building block for the synthesis of more complex heterocyclic compounds
    • Employed in the development of new synthetic methodologies
  • Biology:
    • Investigated for its potential as an enzyme inhibitor
    • Studied for its interactions with biological macromolecules
  • Medicine:
    • Explored for its potential as an anti-inflammatory agent
    • Evaluated for its anticancer properties
  • Industry:
    • Used in the development of new materials with specific properties
    • Employed in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide can be compared with other pyrazole derivatives, such as:

  • N-(1-Methylpyrazol-3-yl)benzamide:
    • Similar structure but lacks the prop-2-enamide group
    • Different biological activities and applications
  • N-(1-Methylpyrazol-3-yl)prop-2-enamide:
    • Similar structure but lacks the phenylmethyl group
    • Different chemical reactivity and properties
  • N-(1-Methylpyrazol-3-yl)phenylacetamide:
    • Similar structure but has a phenylacetamide group instead of prop-2-enamide
    • Different pharmacological properties and applications

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-13(18)15-14(11-7-5-4-6-8-11)12-9-10-17(2)16-12/h3-10,14H,1H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGJUUWXZMTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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